



Application Notes & Protocols: Low-k Silicon Nitride Film Deposition Using Hexachlorodisilane (HCDS)

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Compound of Interest		
Compound Name:	Hexachlorodisilane	
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1. Introduction

In the fabrication of advanced very-large-scale integration (VLSI) devices, particularly those incorporating copper interconnects, there is a critical need for low-temperature deposition of high-quality insulating films with low dielectric constants (low-k). Silicon nitride (SiN) films are widely used as insulating layers, etch stoppers, and diffusion barriers.[1] Traditional low-pressure chemical vapor deposition (LPCVD) methods for SiN often require high temperatures (>700°C), which are incompatible with thermally sensitive components in modern integrated circuits.[2][3]

Hexachlorodisilane (HCDS, Si₂Cl₆) has emerged as a key precursor for depositing silicon nitride films at significantly lower temperatures.[2][4] HCDS enables the formation of SiN films with a low dielectric constant, excellent step coverage even on high-aspect-ratio structures, and superior barrier properties against copper diffusion and oxidation.[2] This makes HCDS-based SiN an advantageous material for high-performance VLSI devices.[2] Deposition can be achieved through methods such as Low-Pressure Chemical Vapor Deposition (LPCVD) and Plasma-Enhanced Atomic Layer Deposition (PEALD), offering processes suitable for a range of applications.[5][6]

2. Deposition Mechanisms and Advantages



The primary advantage of HCDS lies in its ability to decompose at relatively low temperatures. The deposition process typically involves the thermal decomposition of HCDS and its subsequent reaction with a nitrogen source, most commonly ammonia (NH₃).[3]

- Low-Temperature Decomposition: HCDS decomposes to form reactive species like dichlorosilylene (SiCl₂) and silicon tetrachloride (SiCl₄) at lower temperatures than traditional precursors like dichlorosilane (DCS).[3] The reaction is: Si₂Cl₆ → SiCl₂ + SiCl₄.
- Reaction with Ammonia: The highly reactive SiCl₂ species readily reacts with ammonia to form the silicon nitride film.[3]
- Benefits: This pathway leads to higher deposition rates at lower temperatures compared to conventional methods.[5] The resulting films exhibit excellent conformality (step coverage) and can achieve a dielectric constant as low as 5.4 when deposited at 450°C.[2]

Data Presentation: Process Parameters and Film Properties

The properties of HCDS-derived silicon nitride films are highly dependent on the deposition conditions. The following tables summarize key quantitative data from various studies.

Table 1: Low-Pressure Chemical Vapor Deposition (LPCVD) of SiN using HCDS and NH3

Depositi on Temp. (°C)	Pressur e (Torr)	NH₃/HC DS Flow Ratio	Depositi on Rate (nm/min)	Refracti ve Index (at 632.8 nm)	Dielectri c Constan t (k)	Etch Rate in 1:200 HF (nm/min)	Referen ce
700	0.5	100	~3.0	~1.95	~7.5	~0.5	
650	0.5	100	~1.7	~1.92	-	~0.8	
550	1.4	100	~1.7	~1.88	~6.4	~2.5	
450	1.4	100	~0.6	~1.80	5.4	~12.0	[2]
250	1.4	100	~0.1	~1.65	-	>100	



Table 2: Plasma-Enhanced Atomic Layer Deposition (PEALD) of SiN using HCDS

Deposition Temp. (°C)	Plasma Gas	Growth Per Cycle (Å/cycle)	Chlorine Content (at. %)	Wet Etch Rate (nm/min in 500:1 HF)	Reference
400	NНз	~0.9	<1	-	[7]
360	NH3 or N2/H2	-	-	-	[8]
300	Ar/NH₃	-	-	1.2	[9]
270	NH3 or N2/H2	-	-	-	[8]

Experimental Protocols & Workflows

Detailed methodologies are crucial for reproducible film deposition. The following sections provide protocols for LPCVD and PEALD techniques.

Protocol 1: LPCVD of Low-k SiN Film using HCDS and Ammonia

This protocol describes a typical process for depositing a low-k SiN film in a vertical LPCVD furnace.

1. Substrate Preparation:

- Start with clean silicon wafers (or other substrates).
- Perform a standard pre-deposition clean (e.g., RCA clean) to remove organic and metallic contaminants.
- · Load the wafers into the furnace boat.

2. Reactor Setup and Evacuation:

- Load the boat into the LPCVD reaction tube.
- Seal the furnace and pump down the reaction chamber to a base pressure.

3. Deposition Process:



- Ramp up the furnace temperature to the desired setpoint (e.g., 450°C for a low-k film).
- Once the temperature is stable, introduce the process gases.
- Ammonia (NH3) flow rate: 1000 sccm.
- Hexachlorodisilane (HCDS) flow rate: 10 sccm.
- Maintain the process pressure at the target value (e.g., 1.4 Torr for depositions below 550°C).
- Deposition time is determined by the target film thickness and the known deposition rate at the chosen conditions.

4. Post-Deposition:

- After the deposition is complete, stop the flow of precursor gases.
- Purge the chamber with an inert gas (e.g., N2).
- Cool down the furnace to a safe temperature for unloading.
- Unload the wafers from the furnace.

5. Film Characterization:

- Thickness and Refractive Index: Measure using ellipsometry.
- Composition: Analyze using Auger Electron Spectroscopy (AES) or Fourier Transform Infrared (FTIR) spectroscopy.
- Step Coverage: Examine cross-sections using a Transmission Electron Microscope (TEM).
- Electrical Properties: Measure the dielectric constant using C-V measurements on fabricated capacitor structures.

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LPCVD Experimental Workflow.

Protocol 2: PEALD of SiN Film using HCDS and NH₃ Plasma

This protocol outlines a typical PEALD cycle for depositing a conformal SiN film at low temperatures.[7]

- 1. Substrate and Chamber Preparation:
- Load the substrate into the ALD reaction chamber.
- Heat the substrate to the desired deposition temperature (e.g., 300-400°C).[7]
- Maintain a constant low pressure in the chamber.
- 2. ALD Cycle (repeated to achieve target thickness):
- Step 1: HCDS Pulse: Introduce HCDS vapor into the chamber for a set duration to allow a self-limiting monolayer to adsorb onto the substrate surface.
- Step 2: Purge 1: Stop the HCDS flow and purge the chamber with an inert gas (e.g., Ar or N₂) to remove any unreacted HCDS and gaseous byproducts.
- Step 3: NH₃ Plasma Exposure: Introduce NH₃ gas and apply RF power to generate a plasma. The reactive nitrogen species from the plasma react with the adsorbed HCDS layer to form silicon nitride.
- Step 4: Purge 2: Turn off the plasma and gas flow, and purge the chamber again with an inert gas to remove reaction byproducts before the next cycle begins.
- 3. Post-Deposition and Characterization:
- After completing the required number of cycles, cool down the chamber and unload the substrate.



• Characterize the film using appropriate techniques (e.g., ellipsometry for thickness, X-ray reflectivity for density, FTIR for bonding states).[6]

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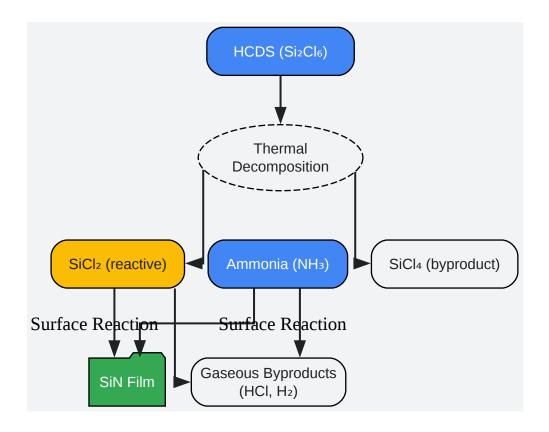
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Plasma-Enhanced ALD (PEALD) Cycle.

Chemical Reaction Pathway

The deposition of SiN from HCDS and ammonia is a multi-step chemical process. While the surface chemistry can be complex, a simplified pathway illustrates the key reactions.





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Simplified HCDS Deposition Chemistry.

4. Applications

- Copper Diffusion Barrier: HCDS-SiN films show excellent barrier properties, preventing copper diffusion and oxidation, which is critical for modern interconnects.
- Etch Stop Layer: The films can be used as effective etch stop layers in advanced semiconductor processing due to their distinct etch characteristics compared to silicon dioxide.[6]
- Low-k Interlayer Dielectric (ILD): The low dielectric constant of these films helps to reduce parasitic capacitance, leading to lower power consumption and reduced signal delay (crosstalk) in high-speed circuits.
- Conformal Coatings: Due to the excellent step coverage, HCDS-SiN is ideal for coating complex, high-aspect-ratio topographies found in 3D device architectures like FinFETs.[7]



5. Conclusion

Hexachlorodisilane is a versatile and highly effective precursor for the low-temperature deposition of low-k silicon nitride films. Through both LPCVD and PEALD methods, HCDS enables the fabrication of high-quality, conformal SiN layers with excellent electrical and barrier properties. These characteristics make HCDS-based SiN a crucial material for addressing the challenges in manufacturing next-generation semiconductor devices. The protocols and data presented provide a foundational guide for researchers and engineers working to implement this advanced deposition technology.

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